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molecular formula C16H18O4 B8386987 3-[3-(2-Ethoxycarbonylvinyl)phenyl]-acrylic Acid Ethyl Ester

3-[3-(2-Ethoxycarbonylvinyl)phenyl]-acrylic Acid Ethyl Ester

Cat. No. B8386987
M. Wt: 274.31 g/mol
InChI Key: UOOMSNOYQFUVGW-UHFFFAOYSA-N
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Patent
US07557126B2

Procedure details

A stirred solution of the intermediate from Step A (6.5 g, 23.7 mmol) in MeOH (300 mL) was flushed with nitrogen gas and palladium (650 mg; 10 wt. % (dry basis) on activated carbon) was added. The reaction flask was then placed under vacuum and flushed with hydrogen gas (3 cycles). The reaction mixture was stirred overnight (16 hours) and then flushed with nitrogen gas. The mixture was filtered and the solvent removed under reduced pressure to provide 6.2 g of the title intermediate (94% yield), which was used without further purification.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
650 mg
Type
catalyst
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]=[CH:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:8]=1)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:20])[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)OC(C=CC1=CC(=CC=C1)C=CC(=O)OCC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
650 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight (16 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen gas (3 cycles)
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen gas
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(CCC1=CC(=CC=C1)CCC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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